B1577073 Pd_mastoparan PDD-B

Pd_mastoparan PDD-B

Cat. No.: B1577073
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pd_mastoparan PDD-B is a cationic amphipathic peptide isolated from the venom of the social wasp Polistes dorsalis. It belongs to the mastoparan family, known for their α-helical structure, antimicrobial properties, and mast cell degranulation activity. PDD-B has a sequence of INWLKLGKKILGAL-NH₂ and exhibits moderate hemolytic activity compared to other mastoparans, with a 50% hemolysis concentration (HC₅₀) of 45 µM . Its biological activities include:

  • Antimicrobial action: MIC of 15.5 µM against Bacillus subtilis (Gram-positive) and 70 µM against Escherichia coli (Gram-negative) .
  • Mast cell degranulation: EC₅₀ of 21.68 µM, inducing ~77% degranulation efficiency .

Properties

bioactivity

Antimicrobial

sequence

INWLKLGKKILGAL

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity (MIC values) of PDD-B and related peptides:

Peptide Source MIC (µM) B. subtilis MIC (µM) E. coli Reference
PDD-B Polistes dorsalis 15.5 70
PDD-A Polistes dorsalis 7.5 11.8
MP Mischocyttarus phthisicus 9 65
PMM Polistes major 3.5 12.6
Protopolybia-MPIII Protopolybia sp. 22.47 34.90
Dominulin A Polistes dominulus 4 1

Key findings :

  • PDD-B shows selectivity for Gram-positive bacteria , unlike PDD-A and PMM, which are more effective against E. coli .
  • Dominulin A exhibits superior broad-spectrum activity (MIC = 1–4 µM) but lacks hemolytic effects .

Hemolytic Activity

PDD-B’s HC₅₀ is 48.5 ± 3.4 µM (rabbit erythrocytes), higher than PDD-A (HC₅₀ > 80 µM) but lower than Pm-R1 (HC₅₀ = 72.0 ± 8.5 µM) .

Peptide HC₅₀ (µM) Hemolytic Rate (%) Reference
PDD-B 48.5 ± 3.4 37
PDD-A >80 27
Pm-R1 72.0 ± 8.5 33
EpVP2b 25.93 ± 2.88 65

Structural insights :

  • Substitution of Leu4 with Lys4 in PDD-B-4 analog reduces hemolysis (HC₅₀ > 80 µM) while enhancing E. coli activity, highlighting the role of charge distribution .
  • Trp3 in PDD-B is critical; replacement with Phe3 abolishes activity .

Mast Cell Degranulation Efficiency

PDD-B triggers mast cell degranulation with 77% efficiency (EC₅₀ = 21.68 µM), comparable to Protopolybia-MPIII (97%) but less potent than EpVP2b (65% hemolytic rate) .

Peptide Degranulation Efficiency (%) EC₅₀ (µM) Reference
PDD-B 77 21.68
Protopolybia-MPIII 97 22.47
EMP-EF 82 25.12
Mastoparan-A 72 28.43

Structural Homology and Analogs

  • Ps1524 (from Polistes stigma) shares 60% sequence identity with PDD-B but has distinct hydrophobic ratios (71% vs. PDD-B’s 67%), suggesting functional divergence .
  • Analogs like PDD-B-2 (Arg substitutions) increase hemolysis without altering antimicrobial activity, while PDD-B-4 (Leu4→Lys4) improves selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.